



Diallyl adipate CAS number 2998-04-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-Depth Technical Guide to **Diallyl Adipate** (CAS No. 2998-04-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl adipate (DAA), registered under CAS number 2998-04-1, is the diester of adipic acid and allyl alcohol.[1] Its chemical structure features a six-carbon aliphatic backbone and two terminal allyl groups, making it a highly functional monomer.[2] This bifunctionality allows DAA to undergo free-radical polymerization to form crosslinked, thermosetting polyesters.[2] The resulting polymers exhibit desirable thermal and mechanical properties, leading to DAA's use in the synthesis of materials for various industrial applications, including coatings and inks.[3][4] While primarily an industrial monomer, its role in creating polymer networks is of foundational interest in materials science, including for biocompatible materials research.[5]

This guide provides a comprehensive technical overview of **diallyl adipate**, summarizing its chemical and physical properties, detailing experimental protocols for its synthesis and polymerization, and illustrating key chemical processes.

Chemical and Physical Properties

The properties of **diallyl adipate** are summarized in the tables below. Data has been compiled from various chemical suppliers and databases.

Table 1: Identifiers and Chemical Formula



Identifier	Value
CAS Number	2998-04-1[6]
EINECS Number	221-071-6[3][7]
Molecular Formula	C12H18O4[3][6]
Molecular Weight	226.27 g/mol [3][6][8]
IUPAC Name	bis(prop-2-enyl) hexanedioate[3]

| Synonyms | Adipic acid diallyl ester, Diallyl hexanedioate, Allyl adipate[3][7][9] |

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless to almost colorless clear liquid[5][10]
Density	1.02 g/cm ³ [3][11]
Boiling Point	125-126 °C @ 3 mmHg[3][11] 149 °C @ 9 mmHg[5][10] 288.4 °C @ 760 mmHg (estimated)[7][12]
Refractive Index	1.4510 - 1.4540[3][11]
Flash Point	133.8 °C (estimated)[3][12]
Vapor Pressure	0.00234 mmHg @ 25 °C[3]
Water Solubility	Insoluble[3][5][10]
Solubility	Soluble in methanol[5][10]

| LogP (o/w) | 2.660 (estimated)[11][12] |

Table 3: Toxicological and Safety Data



Parameter	Value
GHS Hazard Statement	H302: Harmful if swallowed[5][13]
GHS Signal Word	Warning[5][13]
Oral LD50 (Mouse)	180 mg/kg[12]
Oral LDLo (Rat)	420 mg/kg[12]
Dermal LDLo (Rabbit)	1000 mg/kg[12]
Hazard Class	6.1(b)[3][11]

| Packing Group | III[3][11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and polymerization of **diallyl adipate**, intended for research and laboratory settings.

Synthesis: Fischer Esterification of Adipic Acid

Diallyl adipate is synthesized via the Fischer esterification of adipic acid with allyl alcohol, using a strong acid as a catalyst.[14] The following is a generalized protocol adapted from standard esterification procedures.[14][15]

Objective: To synthesize **diallyl adipate** from adipic acid and allyl alcohol.

Materials:

- Adipic Acid (1.0 mol)
- Allyl Alcohol (3.0 mol, excess to drive equilibrium)
- Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalyst)
- Toluene (for azeotropic removal of water)
- 5% Sodium Bicarbonate (NaHCO₃) solution

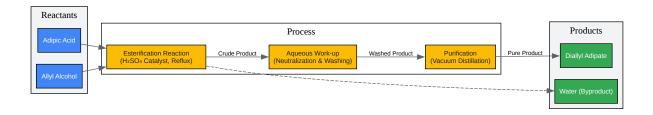


- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Appropriate glassware including a round-bottom flask, Dean-Stark trap, condenser, and separatory funnel.

Methodology:

- Reaction Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
- Charging Reactants: Add adipic acid (1.0 mol), allyl alcohol (3.0 mol), and toluene to the flask.
- Catalysis: Slowly add the acid catalyst (e.g., 1-2% by weight of adipic acid) to the mixture while stirring.[15]
- Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.[15]
 Continue reflux until no more water is collected.
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
- Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent. Remove the toluene and excess allyl alcohol via rotary evaporation. Purify the crude diallyl adipate by vacuum distillation to obtain the final product.[2]





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Caption: Synthesis workflow for **Diallyl Adipate** via Fischer Esterification.

Free-Radical Polymerization

The polymerization of **diallyl adipate** is conducted via a free-radical mechanism.[2] A key feature of diallyl monomer polymerization is the competition between standard propagation and intramolecular cyclization.[2][16] The following protocol for bulk polymerization is adapted from a comparative study of diallyl esters.[2]

Objective: To synthesize poly(diallyl adipate) via free-radical bulk polymerization.

Materials:

- Diallyl adipate (inhibitor-free)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
- Aqueous Sodium Hydroxide (NaOH) solution (for inhibitor removal)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Nitrogen gas (high purity)
- Methanol, Acetone (for purification and analysis)
- Polymerization tubes, constant temperature oil bath, vacuum oven.

Methodology:

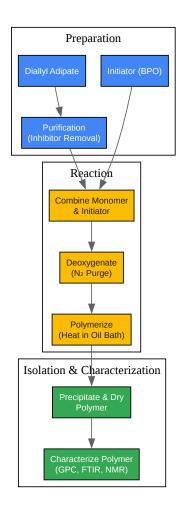
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- Monomer Purification: Remove the storage inhibitor from diallyl adipate by washing with an
 aqueous NaOH solution, followed by washing with deionized water until neutral. Dry the
 monomer over anhydrous MgSO₄ and perform vacuum distillation.[2]
- Polymerization Setup: Place a known amount of purified diallyl adipate into a
 polymerization tube. Add the desired concentration of the radical initiator (e.g., BPO).[2]
- Deoxygenation: Seal the tube with a rubber septum and deoxygenate by bubbling with highpurity nitrogen gas for 15-20 minutes while cooling the tube in an ice bath. Oxygen must be removed as it inhibits free-radical polymerization.[2]
- Polymerization Reaction: Immerse the sealed tube in a constant temperature oil bath
 preheated to the desired reaction temperature (e.g., 80 °C for BPO).[2] The reaction is
 typically run to a limited conversion (e.g., <25%) to produce a soluble prepolymer before
 extensive crosslinking and gelation occurs.[17]
- Termination and Isolation: After the desired time, terminate the reaction by rapidly cooling the tube in an ice bath. Dissolve the contents in a suitable solvent like acetone and precipitate the polymer by adding it to a non-solvent such as methanol.
- Purification and Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.
- Characterization:
 - Conversion: Determine the percent conversion gravimetrically from the mass of the dried polymer and the initial mass of the monomer.
 - Structural Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the allyl C=C bonds. Nuclear Magnetic Resonance (NMR) can be used to further characterize the polymer structure and quantify the degree of cyclization.[2]
 - Molecular Weight: Analyze the molecular weight of the soluble prepolymer using Gel
 Permeation Chromatography (GPC).[2]





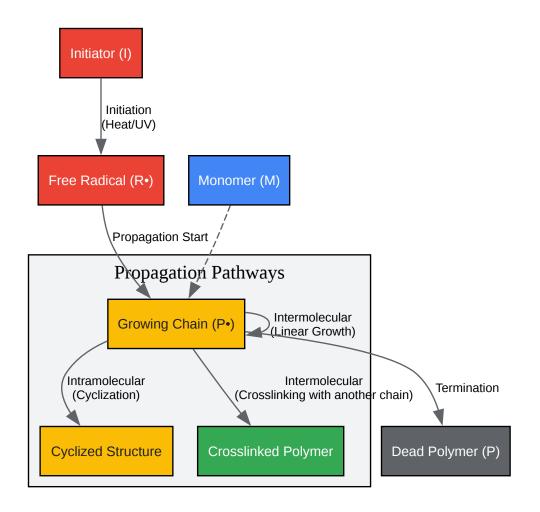
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Caption: Experimental workflow for the free-radical polymerization of **Diallyl Adipate**.

Polymerization Mechanism

The free-radical polymerization of **diallyl adipate** follows a chain-growth mechanism involving initiation, propagation, and termination.[17] Due to the presence of two allyl groups, the propagation step is characterized by a competition between intermolecular chain growth (leading to branching and crosslinking) and intramolecular cyclization (forming cyclic units in the polymer backbone).[2][16]





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Caption: Key pathways in the free-radical polymerization of a diallyl monomer.

Relevance in Research and Development

Diallyl adipate serves as a valuable monomer for creating highly crosslinked polymers.[2] Its primary utility for researchers lies in the field of polymer and materials science. The resulting thermoset materials are known for high thermal stability and chemical resistance.[17]

For professionals in drug development, **diallyl adipate** is not a therapeutic agent itself. However, its classification as a monomer for creating biocompatible materials is noteworthy.[5] The principles of using monomers to build crosslinked polymer networks are fundamental to the development of materials for medical devices, hydrogels for controlled-release drug delivery, and tissue engineering scaffolds. While direct applications of poly(**diallyl adipate**) in



pharmaceuticals are not established, understanding its polymerization behavior provides insight into the broader field of functional polymer synthesis.

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References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. DIALLYL ADIPATE | 2998-04-1 [chemicalbook.com]
- 5. Diallyl Adipate | 2998-04-1 | TCI AMERICA [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. Diallyl adipate CAS# 2998-04-1 [gmall.chemnet.com]
- 8. Hexanedioic acid, 1,6-di-2-propen-1-yl ester | C12H18O4 | CID 18139 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2998-04-1 CAS MSDS (DIALLYL ADIPATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. DIALLYL ADIPATE | 2998-04-1 [chemicalbook.com]
- 12. diallyl adipate, 2998-04-1 [thegoodscentscompany.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Diallyl adipate CAS number 2998-04-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166010#diallyl-



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